3-Cyclopropyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine
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Overview
Description
Scientific Research Applications
Antimicrobial Agents
This compound has been studied for its potential as an antimicrobial agent. The structural analogues of this compound have shown promising activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . The ability to disrupt biofilm formation is particularly valuable as biofilms are associated with persistent infections that are difficult to treat.
Anti-tubercular Activity
Derivatives of this compound have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . Some derivatives have shown significant inhibitory concentrations, indicating potential use in shortening tuberculosis therapy.
Pharmacological Research
In pharmacology, the compound’s derivatives are used as a starting point for synthesizing new molecules with potential therapeutic effects. For example, they have been used to create molecules with improved binding to DNA gyrase, which could lead to more potent antibacterial effects and activity against quinolone-resistant bacterial strains .
Biochemical Applications
In biochemistry, this compound serves as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis . This application is crucial for understanding peptide structures and functions.
Molecular Biology
The compound is used in molecular biology as a starting reagent for the synthesis of various pyrrolopyridine derivatives . These derivatives are important for studying the interactions of biological molecules and can be used in the development of new drugs.
Chemical Synthesis
In chemical synthesis, this compound is utilized for its reactivity in creating new chemical entities. It acts as a building block for synthesizing complex molecules that could have various pharmacological and biochemical applications .
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting their function, leading to the death of the pathogen .
Biochemical Pathways
Similar compounds have been shown to interfere with the life cycle of mycobacterium tuberculosis, affecting its ability to reproduce and survive .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to cause the death of mycobacterium tuberculosis, leading to the resolution of the infection .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
3-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-6-16-15(17-7-1)21-10-8-20(9-11-21)14-5-4-13(18-19-14)12-2-3-12/h1,4-7,12H,2-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASQMWPEBVJQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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